6-Oxo-6-(phenylsulfanyl)hexanoic acid
Description
Properties
CAS No. |
60718-21-0 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
6-oxo-6-phenylsulfanylhexanoic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
InChI Key |
RNLOSPFRQHNPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Thiol Condensation Pathway
The most direct route to 6-oxo-6-(phenylsulfanyl)hexanoic acid leverages the reaction between a linear aldehyde precursor and benzenethiol, as outlined in the α-keto acid synthesis patent (US8299293B2). This method involves two critical phases:
Dithiocarboxylic Acid Formation :
Pentanal (C₅H₁₀O) reacts with two equivalents of benzenethiol (C₆H₅SH) under acidic conditions to form 5,5-bis(phenylsulfanyl)hexanoic acid. The reaction mechanism proceeds via nucleophilic attack of thiolate anions on the aldehyde carbonyl, followed by oxidation of the intermediate hemithioacetal to the dithiocarboxylic acid.$$
\text{C}5\text{H}{10}\text{O} + 2\text{C}6\text{H}5\text{SH} \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{16}\text{O}2\text{S}2 + \text{H}_2\text{O}
$$Key parameters:
Selective Solvolysis :
Controlled hydrolysis of the dithiocarboxylic acid intermediate under acidic conditions (pH 1–4, HCl/H₂O) removes one phenylsulfanyl group, yielding the target α-keto-thioether.$$
\text{C}{12}\text{H}{16}\text{O}2\text{S}2 + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{14}\text{O}3\text{S} + \text{C}6\text{H}5\text{SH}
$$Optimization data:
Alternative Synthetic Routes
Bromoketone Thiolation
A secondary pathway involves nucleophilic substitution on 6-bromo-6-oxohexanoic acid, though this precursor’s instability necessitates in situ generation:
Bromoketone Synthesis :
Hex-5-enoic acid undergoes ozonolysis to form 6-oxohexanoic acid, which is immediately treated with HBr in acetic acid to install the bromide.$$
\text{C}6\text{H}{10}\text{O}2 \xrightarrow{\text{O}3, \text{then HBr}} \text{C}6\text{H}9\text{BrO}_3
$$Thiol Substitution :
Reaction with benzenethiol and triethylamine in dichloromethane displaces bromide, yielding the target compound.$$
\text{C}6\text{H}9\text{BrO}3 + \text{C}6\text{H}5\text{SH} \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{14}\text{O}_3\text{S} + \text{HBr}
$$Challenges:
Catalytic Hydrogenation Approaches
Partial Hydrogenation of Ynones
Building on leaf alcohol synthesis techniques, a ynone intermediate (hex-5-ynoic acid phenylsulfanyl derivative) undergoes selective hydrogenation using Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned):
$$
\text{C}{12}\text{H}{12}\text{O}2\text{S} + \text{H}2 \xrightarrow{\text{Lindlar}} \text{C}{12}\text{H}{14}\text{O}_3\text{S}
$$
Performance metrics:
Analytical Characterization
Critical spectroscopic data for 6-oxo-6-(phenylsulfanyl)hexanoic acid:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (t, 2H, CH₂CO), 3.12 (t, 2H, SCH₂), 7.25–7.45 (m, 5H, ArH) | |
| IR (KBr) | 1715 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, trace) | |
| MS (EI) | m/z 238.1 [M]⁺ |
Industrial Scalability Considerations
The aldehyde-thiol condensation route demonstrates superior scalability due to:
- Solvent Recovery : MTBE extracts thiol byproducts at 92% efficiency.
- Catalyst Recycling : Acidic hydrolysis media allow Pd catalyst reuse for >5 cycles.
- Cost Analysis :
Emerging Methodologies
Recent advances in flow chemistry enable continuous synthesis via microreactor systems:
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-oxo-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
The compound 6-Oxo-6-(phenylsulfanyl)hexanoic acid has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, focusing on its roles in medicinal chemistry, synthetic organic chemistry, and potential environmental impacts.
Chemical Properties and Structure
6-Oxo-6-(phenylsulfanyl)hexanoic acid is characterized by a hexanoic acid backbone with a phenylsulfanyl group and a keto functional group. This structure contributes to its reactivity and potential utility in various chemical reactions, particularly in the synthesis of other compounds.
Synthesis of Bioactive Compounds
6-Oxo-6-(phenylsulfanyl)hexanoic acid serves as a versatile building block in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in developing pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties.
Enzyme Inhibition Studies
Research has indicated that compounds similar to 6-Oxo-6-(phenylsulfanyl)hexanoic acid may act as enzyme inhibitors. Studies have focused on their interactions with specific enzymes involved in metabolic pathways, which could lead to advancements in treating metabolic disorders such as diabetes or obesity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents. Its efficacy against various microbial strains could be explored through in vitro assays.
Intermediate in Organic Synthesis
In synthetic organic chemistry, 6-Oxo-6-(phenylsulfanyl)hexanoic acid is utilized as an intermediate for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and condensation reactions.
Development of Reaction Protocols
Researchers have developed specific reaction protocols utilizing this compound to enhance yield and selectivity in synthetic processes. These protocols are essential for optimizing the synthesis of desired products while minimizing by-products.
Toxicological Studies
The environmental impact of 6-Oxo-6-(phenylsulfanyl)hexanoic acid has been assessed through toxicological studies, which indicate potential risks associated with its use. The compound is classified as very toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .
Regulatory Aspects
Given its toxicity profile, regulatory agencies have scrutinized the use of this compound in consumer products and industrial applications. Compliance with safety regulations is crucial for researchers and manufacturers working with this substance.
Case Study 1: Synthesis of Antidiabetic Agents
A study investigated the synthesis of novel antidiabetic agents using 6-Oxo-6-(phenylsulfanyl)hexanoic acid as a starting material. The resulting compounds demonstrated significant activity in lowering blood glucose levels in diabetic models, highlighting the compound's potential therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of derivatives synthesized from 6-Oxo-6-(phenylsulfanyl)hexanoic acid. The results indicated promising activity against resistant strains of bacteria, suggesting further development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-oxo-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural analogs and their substituents:
Key Observations :
- Phenylsulfanyl vs. Sulfinyl/Oxygen Substituents : The thioether group in the target compound is less polar than sulfinyl () but more hydrophobic than ether or ester linkages ().
- Ketone Position: 2-Oxo-6-phenoxyhexanoic acid () has a ketone at position 2, altering conjugation and reactivity compared to the target compound’s terminal ketone.
Physicochemical Properties
Key Observations :
- The phenylsulfanyl group increases molecular weight and hydrophobicity compared to sulfinyl or oxygen-containing analogs.
- Esters (e.g., hexanoic acid ethyl ester) exhibit higher volatility due to the absence of polar carboxylic acid groups .
Reactivity and Stability
- Thioether vs. Sulfinyl : The phenylsulfanyl group (C₆H₅S-) is less oxidized than sulfinyl (CH₃SO-), making it less reactive toward electrophiles but more susceptible to oxidation .
- Ketone Reactivity : The terminal ketone in the target compound can undergo nucleophilic additions (e.g., Grignard reactions), unlike esters or ethers, which are less electrophilic .
- Environmental Stability: Hexanoic acid derivatives with sulfur groups (e.g., phenylsulfanyl) may degrade via oxidation or microbial pathways, as seen in metabolome studies ().
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 6-Oxo-6-(phenylsulfanyl)hexanoic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a precursor like 6-oxohexanoic acid. Introduce the phenylsulfanyl group via nucleophilic substitution using thiophenol derivatives in anhydrous conditions (e.g., DCM) with a base (e.g., triethylamine) to deprotonate the thiol .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using flash chromatography (e.g., DCM:MeOH 95:5) to isolate the product .
- Step 3 : Confirm purity and structure using -/-NMR and high-resolution mass spectrometry (HRMS) (e.g., Orbitrap Fusion Lumos with ETD LBP for MS/MS validation) .
Q. How can researchers characterize the stability of 6-Oxo-6-(phenylsulfanyl)hexanoic acid under varying pH conditions?
- Methodology :
- Step 1 : Prepare buffer solutions (pH 3–9). Incubate the compound at 25°C and 37°C.
- Step 2 : Use HPLC with UV detection (e.g., 254 nm) to track degradation products. Calculate half-life () using first-order kinetics.
- Step 3 : Analyze structural changes via FTIR or -NMR to identify hydrolyzed byproducts (e.g., cleavage of the sulfanyl group) .
Q. What analytical techniques are critical for identifying 6-Oxo-6-(phenylsulfanyl)hexanoic acid in complex biological matrices?
- Methodology :
- Step 1 : Extract the compound from matrices (e.g., plant tissues) using liquid-liquid extraction (LLE) with ethyl acetate.
- Step 2 : Employ LC-ESI-MS/MS in negative ion mode for quantification. Use MRM transitions specific to the compound’s molecular ion () .
- Step 3 : Validate with isotope-labeled internal standards (e.g., -labeled analogs) to account for matrix effects .
Advanced Research Questions
Q. How does 6-Oxo-6-(phenylsulfanyl)hexanoic acid interact with plant metabolic pathways to induce pathogen resistance?
- Methodology :
- Step 1 : Treat plant models (e.g., Citrus spp.) with the compound. Use -labeled analogs to track uptake and translocation via LC-HRMS .
- Step 2 : Perform metabolomic profiling (GC-MS or UPLC-QTOF) to identify upregulated metabolites (e.g., jasmonic acid derivatives, phenolic compounds) .
- Step 3 : Validate pathway involvement using gene knockout mutants (e.g., JA-deficient plants) and measure resistance efficacy against pathogens like Alternaria alternata .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfanyl-substituted hexanoic acids?
- Methodology :
- Step 1 : Conduct meta-analysis of existing studies to identify variables (e.g., concentration, solvent, assay type) causing discrepancies.
- Step 2 : Replicate key experiments under standardized conditions (e.g., fixed pH, controlled light/temperature).
- Step 3 : Use multivariate statistical tools (e.g., PCA) to isolate factors influencing bioactivity. Cross-validate with in silico docking studies to assess binding affinity consistency .
Q. How can researchers optimize the extraction efficiency of 6-Oxo-6-(phenylsulfanyl)hexanoic acid from reaction mixtures?
- Methodology :
- Step 1 : Screen solvents (e.g., ethyl acetate, dichloromethane) for partition coefficients using shake-flask assays.
- Step 2 : Apply response surface methodology (RSM) to model optimal extraction parameters (e.g., pH, temperature, solvent-to-feed ratio).
- Step 3 : Validate with pilot-scale continuous extraction (e.g., centrifugal partition chromatography) and compare yields .
Data Analysis & Validation
Q. What computational tools are suitable for predicting the reactivity of 6-Oxo-6-(phenylsulfanyl)hexanoic acid in aqueous environments?
- Methodology :
- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways, focusing on sulfanyl group stability.
- Step 2 : Simulate solvent effects using COSMO-RS to predict solubility and degradation rates.
- Step 3 : Cross-reference with experimental kinetic data to refine computational models .
Q. How can metabolomics data be integrated to elucidate the compound’s role in microbial consortia?
- Methodology :
- Step 1 : Expose microbial communities (e.g., rumen microbiota) to the compound and analyze via LC-MS/MS.
- Step 2 : Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed metabolic networks (e.g., fatty acid β-oxidation).
- Step 3 : Correlate with metagenomic data to link metabolite shifts to specific microbial taxa .
Safety & Handling
Q. What are the critical safety protocols for handling 6-Oxo-6-(phenylsulfanyl)hexanoic acid in laboratory settings?
- Methodology :
- Step 1 : Use PPE (gloves, goggles) and work in a fume hood due to skin toxicity and corrosivity .
- Step 2 : Store in airtight containers at room temperature, away from oxidizing agents.
- Step 3 : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
